molecular formula C32H24N2O4 B185832 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene CAS No. 110471-15-3

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene

Cat. No. B185832
CAS RN: 110471-15-3
M. Wt: 500.5 g/mol
InChI Key: WYYLAHMAYZBJOI-UHFFFAOYSA-N
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Description

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is an organic compound . It is a white solid with high melting and boiling points . This compound is insoluble in water at room temperature but can dissolve in some organic solvents such as ethanol, acetone, and chloroform . The molecular formula of this compound is C32H24N2O4 .


Synthesis Analysis

The synthesis of this compound involves a series of steps . The process starts with the nucleophilic etherification of 4-chloronitrobenzene with 4-(4’-nitro phenoxy) phenol (NPP) to produce 1,3-bis-(4-fluro benzoyl) benzene . This compound is then used in the preparation of polyamides by direct polycondensation using the Yamazaki phosphorylation reaction .


Molecular Structure Analysis

The molecule contains a total of 66 bonds. There are 42 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 ketones (aromatic), 2 primary amines (aromatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

This compound is a reactive monomer commonly utilized in the synthesis of polyurethane coatings . It is also used in the synthesis of aromatic poly (ether ether ketone amide)s .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.3318 . It is insoluble in water but soluble in some organic solvents . The polymers synthesized from this compound show good thermal stability, with no weight loss below 335°C, and temperatures for 10% weight loss (T10) are in the range of 397–406°C .

Scientific Research Applications

APBB has been studied for a variety of potential applications in pharmaceuticals, biochemistry, and material science. In pharmaceuticals, APBB has been studied for its potential as an antibacterial, antioxidant, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer’s. In biochemistry, APBB has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In material science, APBB has been studied for its potential use as a component of polymeric materials.

Mechanism of Action

Target of Action

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene, also known as BABB, is a phenyl ether derivative with two anilines in the terminal closure . It is primarily used as a monomer in the synthesis of high molecular weight polymers, such as polyimides .

Mode of Action

The compound’s mode of action is primarily through its interaction with other chemical entities in the process of polymerization . The presence of two amine groups in the molecule allows it to undergo condensation reactions with common electrophiles . For instance, it has been reported that this compound can react with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) to prepare a series of polyimide oligomer (Oligo-PI) resins with controlled molecular weights .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process used to create polyimides . The compound’s structure, which includes two amine groups and ether bonds, allows it to participate in the formation of these polymers. The resulting polyimides exhibit low glass-transition temperatures and high UV permeation .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has poor solubility in water but can dissolve in strong polar organic solvents such as dimethyl sulfoxide (dmso), n,n-dimethylformamide (dmf), and n,n-dimethylacetamide (dmac) .

Result of Action

The primary result of the action of this compound is the formation of polyimides with specific structures and properties . These polymers are thermally stable and have been used in various applications due to their excellent mechanical properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a cool, dry place away from light . Additionally, the reaction conditions, including the choice of solvent and temperature, can affect the polymerization process and the properties of the resulting polymers .

Advantages and Limitations for Lab Experiments

APBB has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored for long periods of time. Additionally, it is relatively non-toxic and has been found to have a wide range of biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are numerous potential future directions for APBB research. One potential direction is to further investigate its mechanism of action, as this could lead to the development of more effective therapeutic agents. Another potential direction is to investigate its potential use as an antioxidant and anti-inflammatory agent, as this could lead to the development of new treatments for diseases such as cancer, diabetes, and Alzheimer’s. Additionally, further research into its potential use as a component of polymeric materials could lead to the development of new materials with enhanced properties. Finally, further research into its potential use in the treatment of bacterial infections could lead to the development of new antibiotics.

Synthesis Methods

APBB can be synthesized via a two-step process. In the first step, 4-aminophenol is reacted with benzoyl chloride in the presence of anhydrous zinc chloride, yielding 4-aminophenoxybenzoyl chloride. In the second step, 4-aminophenoxybenzoyl chloride is reacted with benzene in the presence of anhydrous potassium carbonate, resulting in the formation of APBB.

properties

IUPAC Name

[3-[4-(3-aminophenoxy)benzoyl]phenyl]-[4-(3-aminophenoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O4/c33-25-6-2-8-29(19-25)37-27-14-10-21(11-15-27)31(35)23-4-1-5-24(18-23)32(36)22-12-16-28(17-13-22)38-30-9-3-7-26(34)20-30/h1-20H,33-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYLAHMAYZBJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552288
Record name (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110471-15-3
Record name (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene chosen as a monomer in this research, and what impact did it have on the resulting polyimide?

A1: The researchers aimed to improve the processability of polyimide molding powders, which are known for their excellent thermal and mechanical properties but can be difficult to process due to their rigid structure. BABB, a diamine monomer, was specifically chosen for its flexible structure. When reacted with pyromellitic dianhydride (PMDA), BABB introduces flexible linkages within the polyimide backbone []. This modification led to a significant reduction in both the glass-transition temperature and melt viscosity of the resulting polyimide molding powder compared to traditional polyimides []. These changes are highly desirable as they translate to easier processing without compromising the material's thermal stability [].

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